Trimethyl orthobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

- Methylating Agent: TMO acts as a methylating agent, transferring a methyl group (CH₃) to other molecules. This proves valuable in synthesizing various organic compounds, including esters, ethers, and ketones. For instance, researchers utilize TMO to methylate phenols, yielding methoxy-substituted phenol derivatives essential in pharmaceutical development [].

- Claisen Condensation: TMO participates in the Claisen condensation reaction, a cornerstone organic synthesis for creating β-ketoesters. These β-ketoesters serve as precursors for synthesizing complex molecules with diverse functionalities, including pharmaceuticals and natural products [].

Materials Science

- Precursor for Metal-Organic Frameworks (MOFs): TMO serves as a precursor for synthesizing specific MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. Researchers can tailor the structure and properties of MOFs by utilizing TMO as a starting material [].

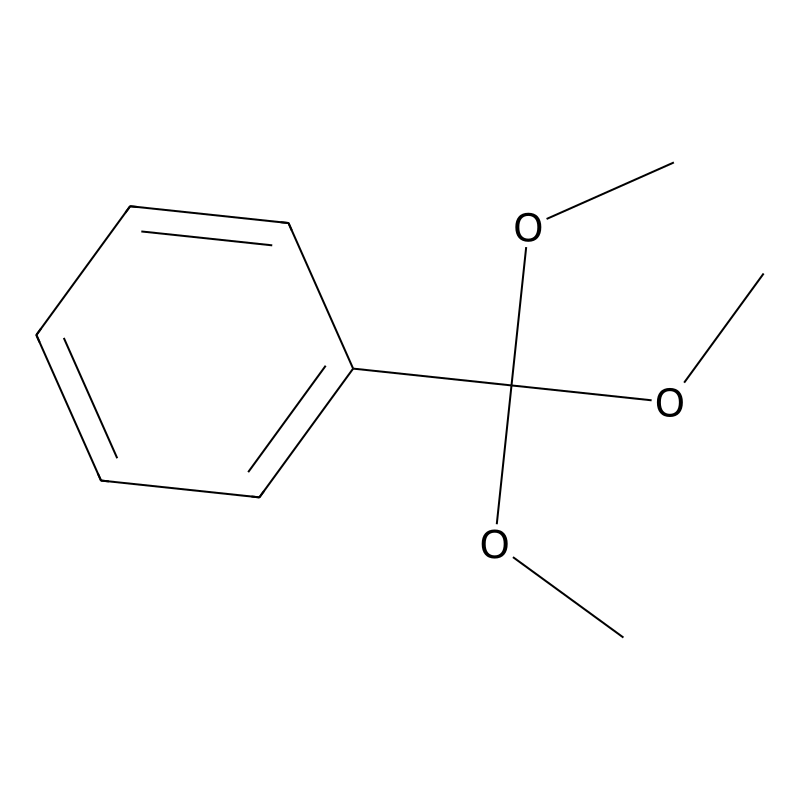

Trimethyl orthobenzoate, also known as orthobenzoic acid trimethyl ester or methyl orthobenzoate, is a colorless liquid with a molecular weight of 182.2164 g/mol . Its chemical structure consists of a benzene ring substituted with a trimethoxymethyl group. The compound has a CAS Registry Number of 707-07-3 and an IUPAC Standard InChIKey of IECKAVQTURBPON-UHFFFAOYSA-N .

The detailed mechanism of action of trimethyl orthobenzoate is not fully elucidated. However, its anti-inflammatory properties are believed to be associated with its ability to inhibit protein kinase C, an enzyme involved in the inflammatory response []. Further research is needed to understand the precise mechanism.

- Toxicity: Limited data available. However, similar compounds can be irritating to the skin, eyes, and respiratory system.

- Flammability: Flammable liquid. Flash point is likely around 100 °C based on similar compounds [].

- Reactivity: Can react with strong acids and bases to decompose.

Safety Precautions:

- Handle with gloves and eye protection in a well-ventilated area.

- Flammable, keep away from heat and open flames.

- Dispose of according to local regulations for hazardous waste.

- Hydrolysis: The compound reacts with water to form methanol and methyl benzoate . The reaction can be represented as:C10H14O3 + H2O → 2CH4O + C8H8O2This hydrolysis reaction has an enthalpy of reaction (ΔrH°) of -17.3 ± 0.4 kJ/mol in the liquid phase .

- Catalyzed Hydrolysis: The hydrolysis of trimethyl orthobenzoate can be catalyzed by adsorbed surfactants on alumina particles . This catalyzed reaction results in the formation of methyl benzoate as a product.

While specific biological activities of trimethyl orthobenzoate are not explicitly mentioned in the provided search results, it is important to note that the compound may have potential toxicological effects. Safety precautions should be taken when handling this chemical, including the use of personal protective equipment and ensuring proper ventilation in the workspace .

Trimethyl orthobenzoate finds applications in various fields:

- Chemical Research: The compound is used as a reagent in organic synthesis and chemical studies .

- Catalysis Studies: It serves as a model compound for investigating catalytic processes, particularly in the study of hydrolysis reactions .

- Organic Synthesis: Trimethyl orthobenzoate can be used as a starting material or intermediate in the synthesis of other organic compounds .

The interaction of trimethyl orthobenzoate with other compounds has been studied in various contexts:

- Surfactant Interactions: Research has been conducted on the catalysis of trimethyl orthobenzoate hydrolysis by adsorbed surfactants on alumina particles . This study provides insights into the compound's behavior in the presence of surfactants and solid catalysts.

- Phosphonic Acid Derivatives: Trimethyl orthobenzoate has been reported to react with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to form heterocyclic compounds .

Similar Compounds

While the search results do not provide a direct comparison with similar compounds, we can infer some related structures based on the chemical nature of trimethyl orthobenzoate:

- Trimethyl orthoformate: This compound has a similar structure but with a hydrogen atom instead of a benzene ring.

- Triethyl orthobenzoate: An analog of trimethyl orthobenzoate with ethoxy groups instead of methoxy groups.

- Dimethyl benzoate: A simpler ester of benzoic acid, lacking the ortho-ester structure.

- Methyl benzoate: One of the hydrolysis products of trimethyl orthobenzoate.

- Benzoic acid: The parent carboxylic acid from which trimethyl orthobenzoate is derived.

These similar compounds would likely share some chemical properties with trimethyl orthobenzoate but differ in reactivity and physical characteristics due to their structural variations.

Trimethyl orthobenzoate (CAS 707-07-3), systematically named (trimethoxymethyl)benzene, was first synthesized through adaptations of the Pinner reaction. Historically, aromatic orthoesters like trimethyl orthobenzoate were produced via hazardous routes involving trichloromethylbenzene, a toxic precursor. A breakthrough occurred in 2013 when Noè et al. demonstrated a safer synthesis using benzonitrile, methanol, and hydrogen chloride under solvent-free conditions, achieving a 62% isolated yield. This method replaced carcinogenic intermediates and aligned with green chemistry principles.

The compound’s IUPAC name reflects its structure: a benzene ring substituted with a trimethoxymethyl group. Alternative names include methyl orthobenzoate and α,α,α-trimethoxytoluene. Its molecular formula, C$${10}$$H$${14}$$O$$_{3}$$, corresponds to a molecular weight of 182.22 g/mol.

Table 1: Key Physical Properties of Trimethyl Orthobenzoate

| Property | Value | Source |

|---|---|---|

| Boiling Point | 87–88°C at 7 mmHg | |

| Density | 1.061 g/mL at 25°C | |

| Refractive Index (n$$_{20}$$/D) | 1.489 | |

| Flash Point | 82°C (closed cup) |

Role in Modern Organic Synthesis

Trimethyl orthobenzoate serves as a multifunctional reagent in organic chemistry, enabling:

(i) Orthoester-Mediated Transformations

- Acetal and Ketal Formation: It reacts with aldehydes or ketones to form stabilized acetals, protecting carbonyl groups under acidic conditions. For example, in the synthesis of nintedanib (an antifibrotic drug), it facilitates the formation of a methoxyphenylmethylene intermediate.

- Pinner Reaction: It participates in the synthesis of heterocycles, such as quinazolines, by reacting with amidines or hydrazides.

(ii) Pharmaceutical Applications

- Nintedanib Synthesis: A key intermediate in the production of this tyrosine kinase inhibitor involves trimethyl orthobenzoate-mediated condensation to form an E-configuration alkene, later isomerized to the Z-form.

- Betamethasone Benzoate: Historically used in corticosteroid synthesis, though modern routes prioritize safer precursors.

Table 2: Synthetic Applications of Trimethyl Orthobenzoate

(iii) Mechanistic Insights

In acid-catalyzed hydrolysis, trimethyl orthobenzoate undergoes cleavage to yield methyl benzoate and methanol, following a dioxolanylium ion intermediate mechanism. This reactivity is exploited in regioselective esterifications, such as the synthesis of myo-inositol 2-O-benzoate, where the orthoester directs acylation to the C-2 position.

Industrial-Scale Production Routes

Industrial synthesis of trimethyl orthobenzoate has evolved significantly from early hazardous processes involving trichloromethylbenzene to safer, more efficient methodologies. The Fischer esterification process represents the most established industrial route, employing benzoic acid and methanol in the presence of acid catalysts at temperatures of 95-105°C [1]. This method achieves yields of 75-85% with reaction times of 2-3 hours, making it economically viable for large-scale production [1].

The methanol-benzonitrile route has emerged as a safer alternative to traditional synthetic pathways [2] [3]. This process utilizes benzonitrile and methanol with hydrogen chloride gas at significantly lower temperatures (5-65°C) compared to Fischer esterification [2] [3]. The reaction proceeds through imidate hydrochloride formation followed by methanolysis, achieving yields of 62-80% over extended reaction times of 1-24 hours [2] [3]. This methodology eliminates the need for highly toxic trichloromethylbenzene precursors, representing a significant advancement in process safety [2] [3].

Electrocatalytic processes offer environmentally benign alternatives for industrial production. These methods employ 1,3-benzodioxoles with fluorinated alcohols under electrochemical conditions at room temperature [4]. The process achieves yields of 70-86% within 3-18 hours using simple electrolysis setups with boron-doped diamond electrodes [4]. The elimination of chemical oxidants and use of electricity as the driving force makes this approach particularly attractive for sustainable manufacturing [4].

Methanolysis of benzoyl chloride provides rapid industrial synthesis with high yields of 85-95% . This process operates at low temperatures (0-25°C) with reaction times of 1-4 hours, utilizing benzoyl chloride, methanol, and base catalysts . The method offers excellent control over reaction conditions and minimizes side product formation .

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis protocols for trimethyl orthobenzoate emphasize precision, purity, and versatility across different research applications. The standard Pinner method remains the gold standard for laboratory preparation, utilizing benzonitrile with methanol and hydrogen chloride gas [6] [7]. This protocol operates on scales of 10-100 mmol, achieving yields of 85-95% with purities of 95-98% over 4-8 hours [6] [7]. The method requires anhydrous conditions and careful temperature control at 0°C during hydrogen chloride addition to prevent decomposition of intermediate imidate salts [6] [7].

Modified Pinner synthesis using green chemistry principles has been developed to address safety and environmental concerns [2] [3]. This solvent-free approach employs phosphoric acid as a safer alternative to hydrogen chloride gas, operating on 50-500 mmol scales [2] [3]. The protocol achieves yields of 62-80% with purities of 95-99% over 2-6 hours, representing remarkable improvements in safety and process intensification [2] [3]. The method involves initial formation of benzonitrile hydrogen phosphate salt, which undergoes selective methanolysis to produce trimethyl orthobenzoate [2] [3].

Lewis acid-catalyzed protocols provide alternative synthetic routes using trimethylsilyl triflate activation [6]. These methods operate on smaller scales (1-50 mmol) in dichloromethane, achieving yields of 70-90% with purities of 92-97% within 1-3 hours [6]. The protocol offers mild reaction conditions and good functional group tolerance, making it suitable for synthetic applications requiring sensitive substrates [6].

Proton-catalyzed routes using trifluoroacetic acid provide rapid synthesis protocols for small-scale applications [8]. Operating on 5-200 mmol scales under neat conditions, these methods achieve yields of 80-95% with purities of 95-99% in 30 minutes to 2 hours [8]. The protocols are particularly useful for mechanistic studies and structure-activity relationship investigations [8].

Microwave-assisted synthesis offers accelerated protocols for time-sensitive applications [9]. These methods operate on 1-25 mmol scales using acid catalysts in methanol, achieving yields of 75-90% with purities of 90-95% within 10-30 minutes [9]. The rapid heating and controlled reaction environment provided by microwave irradiation significantly reduce reaction times while maintaining product quality [9].

Catalytic Systems (Proton Catalysis, Boron Trifluoride-Mediated Reactions)

The choice of catalytic system fundamentally determines the efficiency, selectivity, and mechanism of trimethyl orthobenzoate synthesis. Proton catalysis using hydrogen chloride represents the classical approach, operating through nitrilium ion formation mechanisms [6] [7]. This system employs excess gaseous hydrogen chloride, achieving selectivities of 85-95% at operating temperatures of 5-25°C [6] [7]. The mechanism involves protonation of benzonitrile to form a highly activated nitrilium cation, followed by nucleophilic attack of methanol and subsequent proton transfer to yield imidate hydrochloride [6] [7]. The imidate undergoes further methanolysis to produce the final orthoester product [6] [7].

Sulfuric acid catalysis provides alternative proton activation for direct esterification pathways [1]. Operating with 15-20 mol% catalyst loading at 95-105°C, this system achieves selectivities of 75-85% through acid-catalyzed mechanisms [1]. The higher temperature requirements and direct esterification pathway distinguish this approach from low-temperature imidate formation routes [1].

Trifluoroacetic acid catalysis offers controlled proton delivery for orthoester formation [8]. This system operates with 10-50 mol% catalyst loading at 25-80°C, achieving selectivities of 80-95% through carboxonium ion intermediates [8]. The mechanism involves formation of dialkoxycarbenium ions from orthoester precursors, providing stereoelectronic control over product formation [8].

Boron trifluoride etherate-mediated reactions represent powerful Lewis acid activation systems for orthoester synthesis [10] [11] [12]. Operating with 5-20 mol% catalyst loading at 0-50°C, these systems achieve selectivities of 70-90% through Lewis acid activation mechanisms [10] [11] [12]. Boron trifluoride functions as both a fluoride source and Lewis acid activator, enabling formal insertion of substrates into strong carbon-fluorine bonds [10] [11] [12]. The complex formation between boron trifluoride and ether ligands provides controlled reactivity and enhanced selectivity compared to uncomplexed Lewis acids [10] [11] [12].

Trimethylsilyl triflate activation provides unique silyl-mediated pathways for orthoester formation [6]. This system requires 200 mol% catalyst loading at 25-65°C, achieving selectivities of 85-95% through silyl activation mechanisms [6]. The high catalyst loading reflects the stoichiometric nature of silyl group transfer, but provides excellent control over reaction selectivity and functional group tolerance [6].

Phosphoric acid catalysis offers environmentally benign alternatives for industrial applications [2] [3]. Operating with 20-30 mol% catalyst loading at 25-65°C, this system achieves selectivities of 80-90% through imidate formation mechanisms [2] [3]. The phosphoric acid system provides safer handling compared to hydrogen chloride while maintaining high selectivity for orthoester formation [2] [3].

Purification and Isolation Techniques

Purification and isolation of trimethyl orthobenzoate require careful consideration of its chemical stability and physical properties. Vacuum distillation represents the primary purification method for high-purity material [13] [14] [15]. Operating at 87-88°C under 7 mmHg pressure, this technique achieves purities of 98-99.5% with recovery yields of 75-90% [13] [14] [15]. The reduced pressure minimizes thermal decomposition while enabling efficient separation from higher and lower boiling impurities [13] [14] [15]. Standard vacuum distillation setups require 2-4 hours for complete purification and represent the main method for producing analytical-grade material [13] [14] [15].

Crystallization techniques provide effective purification for large-quantity applications [16]. Utilizing organic solvents at low temperatures, crystallization achieves purities of 95-99% with recovery yields of 80-95% [16]. The method requires 2-24 hours depending on crystal growth rates and is particularly suitable for industrial-scale purification where high throughput is essential [16]. Solvent selection critically affects crystal quality, with non-polar solvents generally providing better crystal formation for orthoester compounds [16].

Column chromatography offers the highest achievable purities for analytical applications [17]. Employing silica gel with gradient elution systems, this technique achieves purities exceeding 99% with recovery yields of 70-85% [17]. The method requires 4-8 hours for complete separation and specialized chromatography columns [17]. Gradient elution protocols using hexane-ethyl ether-dichloromethane mixtures (3:1:5) provide optimal separation of trimethyl orthobenzoate from structural analogs and synthetic impurities [17].

Liquid-liquid extraction serves as the initial workup step for crude reaction mixtures [17] [18]. Water-organic partitioning systems achieve purities of 90-95% with recovery yields of 85-95% within 1-2 hours [17] [18]. Sequential extractions with sodium bicarbonate solution remove acidic impurities, while saturated sodium chloride washes eliminate residual water [17] [18]. Separatory funnel techniques require careful phase separation to prevent emulsion formation [17] [18].

Resin treatment provides ultra-high purity for specialized applications [19]. Mixed bed resin systems achieve purities of 99.9% with recovery yields of 90-98% over 1-4 hours [19]. This method effectively removes ionic impurities and trace catalysts, making it particularly valuable for pharmaceutical and electronic applications where ultra-pure materials are essential [19]. Resin column configurations enable continuous processing for large-scale applications [19].

Precipitation methods offer rapid isolation for time-sensitive applications [20]. Addition of anti-solvents achieves purities of 85-95% with recovery yields of 70-90% within 1-3 hours [20]. This technique provides quick isolation using standard glassware but typically requires additional purification steps for high-purity applications [20].

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant